molecular formula C10H19NO2 B13291901 Ethyl 2-amino-1-methylcyclohexane-1-carboxylate

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate

Cat. No.: B13291901
M. Wt: 185.26 g/mol
InChI Key: FFMOIXALYYOURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-methylcyclohexane-1-carboxylate typically involves the esterification of 2-amino-1-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-amino-2-methylcyclohexane-1-carboxylate
  • Methyl 2-amino-1-methylcyclohexane-1-carboxylate
  • Ethyl 2-amino-1-ethylcyclohexane-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications in various fields.

Biological Activity

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a unique cyclohexane structure with an amino group and an ester functional group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways through:

  • Inhibition : Blocking the activity of specific enzymes.
  • Activation : Enhancing the function of certain receptors.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Neurological Disorders : It shows promise in drug development targeting conditions like depression and anxiety due to its potential effects on neurotransmitter systems.
  • Infections : The compound may serve as a precursor in synthesizing drugs aimed at combating various infectious diseases.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, ester functionalityPotential neuroprotective effects
Methyl 2-amino-2-methylcyclohexane-1-carboxylateSimilar cyclohexane structureExhibits neuroprotective effects
Ethyl 2-amino-2-ethylcyclohexane-1-carboxylateDifferent substitution pattern on cyclohexaneLess studied; potential applications in material science

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could enhance neuronal survival in vitro under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Activity : Preliminary research indicated that derivatives of this compound exhibited antimicrobial properties against specific bacterial strains, pointing toward its utility in developing new antibiotics.

Research Findings

Recent findings emphasize the need for further investigation into the pharmacokinetics and safety profile of this compound. The following points summarize key research insights:

  • Affinity for Receptors : Binding studies show that this compound may interact effectively with serotonin receptors, which could explain its potential antidepressant effects.
  • Synthetic Pathways : Various synthetic routes have been optimized for producing this compound efficiently, enhancing its availability for research and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-amino-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h8H,3-7,11H2,1-2H3

InChI Key

FFMOIXALYYOURC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.